tert-butyl 2-(bromozincio)acetate

Description

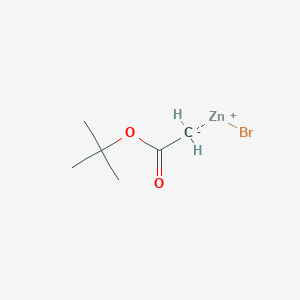

tert-butyl 2-(bromozincio)acetate is an organozinc compound characterized by a tert-butyl ester group and a bromozincio (bromide-zinc) moiety. The tert-butyl group serves as a sterically hindered protecting group, enhancing stability during synthetic procedures. The bromozincio moiety likely confers reactivity toward electrophilic partners, enabling carbon-carbon bond formation. However, its air- and moisture-sensitive nature necessitates inert handling conditions, a common trait of organometallic compounds.

Properties

Molecular Formula |

C6H11BrO2Zn |

|---|---|

Molecular Weight |

260.4 g/mol |

IUPAC Name |

bromozinc(1+);tert-butyl acetate |

InChI |

InChI=1S/C6H11O2.BrH.Zn/c1-5(7)8-6(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 |

InChI Key |

OWVBKVUUDMFVCR-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)OC(=O)[CH2-].[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

tert-butyl 2-(bromozincio)acetate can be synthesized through the reaction of 2-tert-butoxy-2-oxoacetic acid with zinc bromide in the presence of an activator . The reaction typically takes place in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The compound is usually prepared as a 0.5 M solution in these solvents to ensure stability and reactivity .

Chemical Reactions Analysis

tert-butyl 2-(bromozincio)acetate is involved in several types of chemical reactions, including:

Alkylation: It can act as an alkylating agent, transferring its alkyl group to various substrates.

Carboxylic Acid Esterification: It can be used to esterify carboxylic acids, forming esters.

Catalytic Reduction: It participates in the catalytic reduction of aromatic and heterocyclic compounds.

Common reagents used in these reactions include acids, bases, and other organometallic compounds. The major products formed depend on the specific reaction conditions and substrates used.

Scientific Research Applications

tert-butyl 2-(bromozincio)acetate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: It can be used in the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceuticals and other therapeutic agents.

Industry: It is used in the production of fine chemicals and polymers.

Mechanism of Action

The mechanism of action of 2-tert-butoxy-2-oxoethylzinc bromide involves the transfer of its alkyl group to a substrate, facilitated by the zinc center. The zinc atom acts as a Lewis acid, coordinating with the substrate and activating it for nucleophilic attack . This process is crucial for its reactivity in various chemical transformations.

Comparison with Similar Compounds

Table 1: Comparative Analysis of tert-Butyl Acetate Derivatives

Key Findings:

Reactivity: The bromozincio group in this compound imparts higher electrophilic reactivity compared to esters with non-metallic substituents (e.g., formylphenoxy or methoxynaphthalenyl). This makes it suitable for organometallic couplings but necessitates stringent handling .

Hazard Profiles: Bromozincio-containing compounds are inferred to pose risks similar to other organozinc reagents (e.g., flammability, corrosivity), though specific data are lacking. Esters like tert-butyl 2-(3-formylphenoxy)acetate and tert-butyl 2-(6-methoxynaphthalen-2-yl)acetate show moderate acute toxicity (Category 4) and irritancy, emphasizing the need for PPE during handling .

Applications: Bromozincio derivatives are niche reagents in synthetic chemistry, whereas methoxynaphthalenyl and formylphenoxy analogues serve as intermediates in drug discovery . Sulfonylpyridinyl derivatives are utilized in crystallographic studies due to their well-defined solid-state structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.